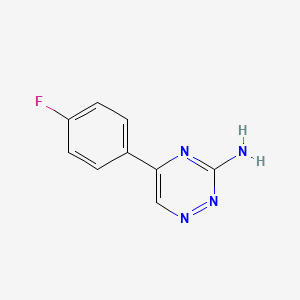

5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJSACLSZOMWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107128-47-2 | |

| Record name | 5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Fluorophenyl 1,2,4 Triazin 3 Amine and Derivatized Analogues

Established Reaction Pathways for 1,2,4-Triazine (B1199460) Ring Formation

The formation of the 1,2,4-triazine ring is a cornerstone of synthesizing the target compound and its derivatives. The most prevalent methods rely on the cyclocondensation of precursors that provide the necessary carbon and nitrogen atoms to form the six-membered heterocyclic system. nih.govmdpi.com

A primary and widely utilized method for constructing the 1,2,4-triazine scaffold is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate hydrazine (B178648) derivative, such as an acid hydrazide or an amidrazone. nih.govmdpi.com This reaction typically proceeds by forming an intermediate hydrazone, which then undergoes cyclization to yield the aromatic triazine ring.

The general pathway involves the reaction of an α-dicarbonyl compound (e.g., a glyoxal (B1671930) or an α-ketoaldehyde) with a compound containing a hydrazine moiety. The selection of these precursors directly determines the substitution pattern on the final triazine ring. For instance, the reaction of an unsymmetrical 1,2-diketone with a hydrazide can lead to mixtures of regioisomers, which is a significant consideration in the synthesis of specifically substituted triazines. nih.gov

Table 1: General Precursors for 1,2,4-Triazine Synthesis via Condensation

| Precursor 1 (Carbon Source) | Precursor 2 (Nitrogen Source) | Resulting Ring Positions |

|---|---|---|

| 1,2-Diketone (R-CO-CO-R') | Acid Hydrazide (R''-CO-NHNH₂) | C5, C6 from Diketone; C3 from Hydrazide |

| α-Ketoaldehyde (R-CO-CHO) | Amidrazone (R'-C(=NH)NHNH₂) | C5, C6 from Ketoaldehyde; C3 from Amidrazone |

This table illustrates common precursor combinations for the synthesis of the 1,2,4-triazine ring.

To directly introduce an amino group at the C3 position of the 1,2,4-triazine ring, cyclization strategies involving aminoguanidine (B1677879) or its derivatives are frequently employed. Aminoguanidine (or its salt form, aminoguanidine hydrochloride) serves as a key building block, providing two nitrogen atoms and a pre-functionalized amino group for the C3 position.

Regioselective Introduction of the 4-Fluorophenyl Moiety

Achieving the regioselective placement of the 4-fluorophenyl group at the C5 position is critical for the synthesis of the target molecule. When using unsymmetrical 1,2-dicarbonyl precursors, the reaction can yield a mixture of two possible regioisomers, complicating purification and reducing the yield of the desired product. nih.govresearchgate.net

To ensure the 4-fluorophenyl moiety is introduced specifically at the C5 position, the synthetic strategy relies on the use of a carefully selected α-dicarbonyl precursor where the two carbonyl groups have different reactivities. A common and effective precursor for this purpose is (4-fluorophenyl)glyoxal. In this molecule, the aldehyde carbonyl group is significantly more electrophilic and reactive than the ketone carbonyl group.

When (4-fluorophenyl)glyoxal reacts with a precursor like aminoguanidine, the initial nucleophilic attack occurs preferentially at the highly reactive aldehyde carbon. This directs the subsequent cyclization and dehydration steps to form the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine isomer with high regioselectivity, minimizing the formation of the unwanted 6-(4-fluorophenyl) isomer.

Strategies for Amine Functionalization at Position-3 of the Triazine Ring

There are two primary strategies for introducing the amine group at the C3 position of the triazine ring: direct synthesis using a nitrogen-rich precursor or post-modification of a pre-formed triazine ring.

Direct Synthesis: As detailed in section 2.1.2, the most straightforward method is the use of aminoguanidine or a related precursor during the initial cyclocondensation reaction. This approach builds the 3-amino-1,2,4-triazine core in a single step, making it a highly atom-economical and efficient strategy. Commercially available 3-amino-5-aryl-1,2,4-triazine derivatives often serve as starting points for further elaboration. nih.gov

Nucleophilic Substitution: An alternative route involves the functionalization of a triazine ring that has a suitable leaving group at the C3 position. Common precursors for this strategy include 3-halo (e.g., 3-chloro) or 3-methylthio-1,2,4-triazines. These leaving groups can be displaced by ammonia (B1221849) or other amine nucleophiles to install the desired amino functionality. For example, 3-bromo-5,6-diphenyl-1,2,4-triazine (B13138881) has been shown to react with 3-pyridylmethanamine to yield the corresponding 3-amino derivative. nih.gov This method offers flexibility for creating a variety of derivatized analogues at the C3 position.

Modern and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, improve energy efficiency, and minimize waste. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals in the synthesis of heterocyclic compounds, including fluorinated 1,2,4-triazines. mdpi.com

Microwave irradiation provides rapid and efficient heating, often leading to dramatic reductions in reaction times and significant increases in product yields compared to conventional heating methods. researchgate.nettandfonline.com This technology has been successfully applied to the synthesis of various fluorinated heterocyclic systems. mdpi.comtandfonline.comscite.ainih.gov

The condensation and cyclization reactions required to form the 1,2,4-triazine ring can be effectively accelerated under microwave conditions. The synthesis of fluorinated hexahydro-1,3,5-triazine derivatives in an aqueous medium under microwave irradiation has been reported to occur in quantitative yields within 30-60 seconds. tandfonline.com Similarly, the one-pot synthesis of substituted 1,2,4-triazines from amides and 1,2-diketones showed that the microwave-assisted process gave comparatively higher yields in shorter reaction times than conventional refluxing. researchgate.net These findings demonstrate that MAOS is a viable and advantageous protocol for the rapid and efficient production of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine and its analogues.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazines

| Method | Typical Reaction Time | Typical Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | Several hours (e.g., 2.5 - 6 hours) researchgate.nettandfonline.com | Moderate to Good | Well-established, simple setup |

This table provides a general comparison based on literature reports for the synthesis of triazine derivatives.

Sonochemical Approaches in Triazine Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis, often leading to enhanced reaction rates, higher yields, and milder reaction conditions. While specific literature detailing the sonochemical synthesis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is not extensively available, the principles of ultrasound-assisted synthesis can be applied to the known synthetic routes for 1,2,4-triazines. Generally, the synthesis of 3-amino-1,2,4-triazines involves the condensation of an α-dicarbonyl compound with aminoguanidine.

Ultrasound irradiation can promote this condensation by enhancing mass transfer and accelerating the reaction kinetics. The cavitation effect generated by ultrasound waves creates localized hot spots with high temperature and pressure, which can overcome activation energy barriers and promote the cyclization reaction. This approach aligns with the principles of green chemistry by potentially reducing the need for harsh catalysts and high temperatures. Research on the sonosynthesis of related 1,2,4-triazole (B32235) derivatives has demonstrated significant improvements in reaction times and yields, suggesting that similar benefits could be realized for the synthesis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine.

| Parameter | Conventional Heating | Sonochemical Approach (Predicted) |

| Reaction Time | Several hours | Minutes to a few hours |

| Reaction Temperature | Often elevated | Room temperature or slightly elevated |

| Yield | Moderate to good | Potentially higher yields |

| Energy Consumption | High | Lower |

| Environmental Impact | Use of potentially harsh catalysts and solvents | Can often be performed in greener solvents with less catalyst |

Synthesis of Fused and Condensed Heterocyclic Systems Incorporating the Fluorophenyl-1,2,4-Triazine Scaffold

The 3-amino group of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine serves as a versatile handle for the construction of various fused heterocyclic systems. These annulated structures often exhibit enhanced biological activities compared to their monocyclic precursors.

Formation of Imidazolo[3,2-b]nih.govnih.govresearchgate.nettriazine Systems

The imidazo[3,2-b] nih.govnih.govresearchgate.nettriazine scaffold can be constructed from 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine through cyclocondensation with α-haloketones. The reaction proceeds via initial N-alkylation of the exocyclic amino group, followed by intramolecular cyclization and dehydration.

A typical synthetic protocol would involve reacting 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine with a suitable α-haloketone, such as chloroacetone (B47974) or phenacyl bromide, in the presence of a base like sodium bicarbonate or triethylamine (B128534) in a solvent such as ethanol (B145695) or DMF. The resulting intermediate, an N-(2-oxoalkyl)-1,2,4-triazin-3-amine, undergoes intramolecular cyclization upon heating to afford the corresponding imidazo[3,2-b] nih.govnih.govresearchgate.nettriazine derivative.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | Chloroacetone | 2-Methyl-6-(4-fluorophenyl)imidazo[3,2-b] nih.govnih.govresearchgate.nettriazine | Base (e.g., NaHCO3), Ethanol, Reflux |

| 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | Phenacyl bromide | 2-Phenyl-6-(4-fluorophenyl)imidazo[3,2-b] nih.govnih.govresearchgate.nettriazine | Base (e.g., Et3N), DMF, Heat |

Synthesis of Pyrazolo[4,3-e]nih.govnih.govresearchgate.nettriazine Derivatives

The synthesis of pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine derivatives often commences from a suitably functionalized 1,2,4-triazine precursor. Starting from 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, a multi-step sequence is typically required. One plausible route involves the conversion of the 3-amino group into a hydrazino group, followed by cyclization with a three-carbon synthon.

Alternatively, a more direct approach involves the reaction of a 5-acyl-1,2,4-triazine with hydrazine. In the context of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, the synthesis would likely proceed through a different pathway, possibly involving the construction of the pyrazole (B372694) ring onto the existing triazine core. For instance, reaction with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) could lead to the formation of a dimethylaminomethyleneamino intermediate, which could then be cyclized with hydrazine to form the pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine ring system. researchgate.net

| Starting Material | Key Reagents | Fused Heterocycle |

| 5-Acyl-1,2,4-triazine | Hydrazine | Pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine |

| 3-Hydrazino-1,2,4-triazine | 1,3-Dicarbonyl compound | Pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazine |

Preparation of Pyrimido[3,2-c]nih.govnih.govresearchgate.nettriazine Analogues

The synthesis of pyrimido[3,2-c] nih.govnih.govresearchgate.nettriazine analogues from 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine can be achieved by reacting it with β-dicarbonyl compounds or their equivalents. For example, condensation with diethyl malonate in the presence of a strong base would be expected to yield a pyrimido[3,2-c] nih.govnih.govresearchgate.nettriazine-dione derivative.

Another approach involves the reaction with α,β-unsaturated carbonyl compounds. The Michael addition of the amino group to the unsaturated system, followed by intramolecular cyclization and subsequent aromatization, would lead to the formation of the fused pyrimidine (B1678525) ring.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | Diethyl malonate | 7-(4-Fluorophenyl)pyrimido[3,2-c] nih.govnih.govresearchgate.nettriazine-2,4-dione | Strong base (e.g., NaOEt), Ethanol, Reflux |

| 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | Ethyl acetoacetate | 4-Methyl-7-(4-fluorophenyl)pyrimido[3,2-c] nih.govnih.govresearchgate.nettriazin-2-one | Acid catalyst, Heat |

Synthesis of Triazolo[5,1-c]nih.govnih.govresearchgate.nettriazine Systems

The construction of the triazolo[5,1-c] nih.govnih.govresearchgate.nettriazine ring system from 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine can be accomplished through several synthetic strategies. One common method involves the diazotization of the 3-amino group, followed by coupling with an active methylene (B1212753) compound to form a hydrazone, which then undergoes intramolecular cyclization. nih.govnih.gov

For example, treatment of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine with sodium nitrite (B80452) in an acidic medium would generate the corresponding diazonium salt. Subsequent reaction with a compound like malononitrile (B47326) in the presence of a base would yield a hydrazono intermediate. Heating this intermediate, often in a high-boiling solvent like acetic acid or pyridine, would induce cyclization to the triazolo[5,1-c] nih.govnih.govresearchgate.nettriazine derivative. nih.govnih.gov

| Starting Material | Key Reagents | Fused Heterocycle |

| 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | 1. NaNO2, HCl2. Malononitrile, Base | 4-Amino-3-cyano-7-(4-fluorophenyl) nih.govnih.govresearchgate.nettriazolo[5,1-c] nih.govnih.govresearchgate.nettriazine |

| 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine | 1. NaNO2, HCl2. Ethyl cyanoacetate, Base | 4-Amino-3-ethoxycarbonyl-7-(4-fluorophenyl) nih.govnih.govresearchgate.nettriazolo[5,1-c] nih.govnih.govresearchgate.nettriazine |

Reactions Leading to Thiadiazolo-1,2,4-triazinoindole Derivatives

The synthesis of a complex heterocyclic system such as thiadiazolo-1,2,4-triazinoindole would likely involve a multi-step sequence starting from a pre-functionalized indole (B1671886) or 1,2,4-triazine ring. A plausible approach could involve the initial synthesis of a 3-amino-1,2,4-triazino[5,6-b]indole, which can be prepared by the condensation of isatin (B1672199) with aminoguanidine. The 4-fluorophenyl group would need to be introduced at a suitable stage, for instance, by using a 4-fluorophenyl-substituted isatin derivative.

Once the 3-amino-1,2,4-triazino[5,6-b]indole core is established, the thiadiazole ring can be annulated. This could be achieved by converting the 3-amino group into a thiosemicarbazide (B42300), followed by oxidative cyclization. Alternatively, reaction with carbon disulfide in the presence of a base could lead to a dithiocarbamate, which upon treatment with an appropriate reagent, could cyclize to form the thiadiazole ring. Another route involves the reaction of a 4-amino-3-mercapto-1,2,4-triazine with a suitable indole derivative.

| Precursor | Key Reagents for Thiadiazole Ring Formation | Product |

| 3-Amino-1,2,4-triazino[5,6-b]indole | 1. CS2, KOH2. Oxidizing agent | Thiadiazolo[2,3-c] nih.govnih.govresearchgate.nettriazino[5,6-b]indole |

| 3-Hydrazino-1,2,4-triazino[5,6-b]indole | CS2, Base | Thioxo-thiadiazolo[2,3-c] nih.govnih.govresearchgate.nettriazino[5,6-b]indole |

Derivatization at the 6-Position of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine

The strategic functionalization of the 5-(4-fluorophenyl)-1,2,4-triazin-3-amine core at the 6-position represents a key avenue for the development of novel analogues with modulated properties. Direct derivatization at this position is often challenging; therefore, a common and effective strategy involves the synthesis of a halogenated precursor, which then serves as a versatile handle for a variety of subsequent chemical transformations. The commercially available compound, 6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine (B8228283) , is the pivotal intermediate for introducing diverse substituents at the C6-position of the triazine ring. guidechem.com

The electron-deficient nature of the 1,2,4-triazine ring, further influenced by the halogen atom, makes the 6-position susceptible to several powerful synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of derivatized analogues.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for forming C-C and C-N bonds. The 6-bromo derivative of the parent compound is an ideal substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating new carbon-carbon bonds by coupling the 6-bromo-1,2,4-triazine (B11759917) with various organoboron reagents (boronic acids or boronic esters). The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. nih.govresearchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the 6-position, significantly expanding the chemical space of the scaffold. The general applicability of Suzuki coupling to brominated N-heterocycles is well-documented. uzh.chresearchgate.net

Table 1: Representative Examples of 6-Aryl Analogues via Suzuki-Miyaura Coupling This table presents hypothetical products based on established Suzuki-Miyaura reaction principles applied to the 6-bromo precursor.

| Derivative Name | Structure of R Group (at C6) | Boronic Acid Reagent |

|---|---|---|

| 5-(4-Fluorophenyl)-6-phenyl-1,2,4-triazin-3-amine | -C6H5 | Phenylboronic acid |

| 5-(4-Fluorophenyl)-6-(pyridin-3-yl)-1,2,4-triazin-3-amine | -C5H4N | Pyridine-3-boronic acid |

| 5-(4-Fluorophenyl)-6-(thiophen-2-yl)-1,2,4-triazin-3-amine | -C4H3S | Thiophene-2-boronic acid |

| 6-(4-Methoxyphenyl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | -C6H4-OCH3 | 4-Methoxyphenylboronic acid |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It facilitates the coupling of the 6-bromo-1,2,4-triazine with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. organic-chemistry.org The reaction typically requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net This approach is instrumental for synthesizing libraries of 6-amino substituted derivatives, which are of significant interest in medicinal chemistry. The utility of this reaction has been demonstrated on other halogenated heterocyclic cores, such as 6-bromopurine (B104554) nucleosides. nih.gov

Table 2: Representative Examples of 6-Amino Analogues via Buchwald-Hartwig Amination This table presents hypothetical products based on established Buchwald-Hartwig amination principles applied to the 6-bromo precursor.

| Derivative Name | Structure of R Group (at C6) | Amine Reagent |

|---|---|---|

| N-Benzyl-5-(4-fluorophenyl)-1,2,4-triazine-3,6-diamine | -NH-CH2C6H5 | Benzylamine |

| 5-(4-Fluorophenyl)-6-(piperidin-1-yl)-1,2,4-triazin-3-amine | -N(CH2)5 | Piperidine |

| 5-(4-Fluorophenyl)-6-(morpholino)-1,2,4-triazin-3-amine | -N(CH2CH2)2O | Morpholine (B109124) |

| 5-(4-Fluorophenyl)-N6-phenyl-1,2,4-triazine-3,6-diamine | -NH-C6H5 | Aniline |

Nucleophilic Aromatic Substitution (SNAr)

The inherent electron deficiency of the 1,2,4-triazine ring system activates the 6-bromo position towards nucleophilic aromatic substitution (SNAr). science.gov In this reaction, the bromine atom is displaced by a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under basic conditions and sometimes with heating. semanticscholar.orgresearchgate.net While palladium catalysis is often more versatile, SNAr can be an effective and metal-free alternative, particularly with strong nucleophiles or highly activated substrates. Studies on other triazine systems, like 2,4,6-trichloro-1,3,5-triazine, have extensively explored the stepwise and selective nature of SNAr reactions. frontiersin.org The reaction of 5-bromo-1,2,3-triazines with phenols has also been reported as a concerted SNAr process. acs.org

Table 3: Representative Examples of 6-Substituted Analogues via SNAr This table presents hypothetical products based on established SNAr principles applied to the 6-bromo precursor.

| Derivative Name | Structure of R Group (at C6) | Nucleophile/Reagent |

|---|---|---|

| 5-(4-Fluorophenyl)-6-methoxy-1,2,4-triazin-3-amine | -OCH3 | Sodium methoxide |

| 5-(4-Fluorophenyl)-6-(phenylthio)-1,2,4-triazin-3-amine | -SC6H5 | Sodium thiophenolate |

| 6-Azido-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | -N3 | Sodium azide |

| 5-(4-Fluorophenyl)-6-phenoxy-1,2,4-triazin-3-amine | -OC6H5 | Sodium phenoxide |

These established synthetic routes underscore the versatility of 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine as a key building block for creating a diverse library of C6-functionalized analogues for further investigation.

Chemical Reactivity and Transformation Mechanisms of 5 4 Fluorophenyl 1,2,4 Triazin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Group

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the reactivity of the 4-fluorophenyl group in 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is significantly diminished. This deactivation arises from the potent electron-withdrawing nature of the 1,2,4-triazine (B1199460) ring. The triazine core withdraws electron density from the phenyl ring through both inductive and resonance effects, making it less nucleophilic and thus less susceptible to attack by electrophiles.

The cumulative effect is a heavily deactivated ring. Any successful electrophilic substitution would require harsh reaction conditions. The regiochemical outcome would be substitution at the positions ortho to the fluorine atom (C3' and C5') and meta to the triazine ring, as these are the least deactivated positions.

| Position on Fluorophenyl Ring | Influence of Fluorine (at C4') | Influence of Triazine Ring (at C1') | Overall Reactivity |

| C2', C6' | Activated (ortho) | Deactivated (ortho) | Strongly Deactivated |

| C3', C5' | Deactivated (meta) | Activated (meta) | Least Deactivated |

Nucleophilic Substitution Reactions at the Triazine Nitrogen Positions

The 1,2,4-triazine ring is a π-deficient heterocycle, making it inherently susceptible to nucleophilic attack. This reactivity can manifest in several ways, including nucleophilic substitution of hydrogen or ring-opening and transformation sequences. Strong nucleophiles can attack the electron-poor carbon atoms of the triazine ring, particularly C5 and C6.

In the case of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, the C5 position is occupied, but the C6 position is a potential site for nucleophilic attack. This can lead to a Vicarious Nucleophilic Substitution (VNS) of hydrogen if a suitable nucleophile with a leaving group on its α-carbon is used. semanticscholar.org

Alternatively, nucleophilic attack can initiate an Addition-Nucleophilic Ring Opening and Closure (ANRORC) mechanism. semanticscholar.org This pathway involves the initial addition of a nucleophile to the triazine ring, followed by cleavage of the ring and subsequent recyclization to form a different heterocyclic system. For example, reactions with certain carbanions can lead to the transformation of the 1,2,4-triazine ring into pyrazole (B372694) derivatives. semanticscholar.org

Furthermore, nucleophilic attack is not limited to the carbon atoms. While direct substitution at the nitrogen positions of the neutral ring is uncommon without a leaving group, the reactivity is dramatically altered upon alkylation (see Section 3.6).

Ring Closure Reactions for Generating Polycyclic Nitrogen Systems

The 3-amino group of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a key functional handle for the construction of fused polycyclic systems. The exocyclic amino group and the adjacent N4 nitrogen atom can act as a binucleophilic unit, reacting with various bifunctional electrophiles to generate annulated heterocycles. These reactions are powerful tools for expanding the structural diversity of the triazine core.

Common strategies involve condensation reactions with α-haloketones, β-ketoesters, or other 1,2- or 1,3-dielectrophiles.

Reaction with α-haloketones: Condensation with α-haloketones or related reagents typically leads to the formation of imidazo[1,2-b] semanticscholar.orgresearchgate.netnih.govtriazine derivatives. The reaction proceeds via initial N-alkylation of the N4 nitrogen or the exocyclic amino group, followed by intramolecular cyclization.

Reaction with hydrazonoyl halides: This reaction can be used to construct semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-b] semanticscholar.orgresearchgate.netnih.govtriazine systems.

Reaction with other electrophiles: Reagents like chloroacetonitrile (B46850) can react with the 3-hydrazino analogues of the title compound to produce fused systems such as semanticscholar.orgresearchgate.netnih.govtriazino[4,3-b] semanticscholar.orgresearchgate.netnih.govtriazine . researchgate.net Similarly, reactions with thiosemicarbazide (B42300) can lead to the formation of complex fused systems. researchgate.net

These ring closure reactions are valuable for creating novel, rigid scaffolds with potential applications in materials science and medicinal chemistry. nih.govmdpi.comnih.govnih.gov

| Reagent Type | Resulting Fused Ring System |

| α-Haloketones | Imidazo[1,2-b] semanticscholar.orgresearchgate.netnih.govtriazine |

| Acylating agents followed by cyclization | semanticscholar.orgresearchgate.netnih.govTriazolo[4,3-b] semanticscholar.orgresearchgate.netnih.govtriazine |

| Isothiocyanates | Fused Thiadiazines |

| Dimethylformamide Dimethylacetal (DMFDMA) | Pyrazolo[3,4-e] semanticscholar.orgresearchgate.netnih.govtriazines nih.gov |

Oxidation and Reduction Processes in 1,2,4-Triazine Chemistry

The 1,2,4-triazine ring can undergo both oxidation and reduction, leading to derivatives with altered electronic properties and stability.

Reduction: The C=N double bonds within the triazine ring can be reduced to form dihydro- or tetrahydro-1,2,4-triazines.

Catalytic Hydrogenation: Using catalysts like platinum oxide (PtO₂), the triazine ring can be partially hydrogenated. acs.org

Chemical Reduction: Strong reducing agents can also effect the reduction of the triazine core. For instance, the chemical reduction of some triazine derivatives can lead to the formation of an unstable radical anion that may undergo dimerization. nih.gov The specific outcome depends on the substituents and reaction conditions. The synthesis of tetrahydro-1,2,4-triazines has been achieved through methods like the intramolecular Staudinger-aza-Wittig reaction. nih.gov

Oxidation: Oxidation of the 1,2,4-triazine ring typically occurs at the nitrogen atoms, leading to the formation of N-oxides. The introduction of an N-oxide group can significantly alter the ring's reactivity, often making it more susceptible to both nucleophilic and electrophilic attack. For example, 1,2,4-triazine 4-oxides show high reactivity towards nucleophiles, allowing for the substitution of hydrogen atoms. researchgate.net In some cases, oxidation can lead to ring cleavage or the formation of oxo derivatives, such as triazinediones.

Inverse Electron Demand Diels-Alder Reactions for Scaffold Diversification

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene component in inverse electron demand Diels-Alder (IEDDA) reactions. This cycloaddition reaction is one of the most powerful and versatile transformations in 1,2,4-triazine chemistry, allowing for the conversion of the triazine heterocycle into a wide variety of other aromatic and heteroaromatic systems.

The general mechanism involves the [4+2] cycloaddition of the 1,2,4-triazine (the 4π component) with an electron-rich dienophile (the 2π component). The resulting bicyclic intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a new, stable six-membered ring.

The choice of the dienophile determines the final product:

Enamines/Enol ethers: Reaction with enamines or enol ethers leads to the formation of substituted pyridines .

Ynamines/Alkynes: Reaction with ynamines or electron-rich alkynes yields pyridines after the loss of N₂ and an amine or alcohol moiety.

Amidines: Reaction with amidines can produce pyrimidines .

This methodology provides a strategic route to highly substituted pyridines and other heterocycles that can be difficult to access through other synthetic methods.

| Dienophile | Intermediate Product | Final Product |

| Enamine | Bicyclic adduct | Pyridine |

| Ynamine | Bicyclic adduct | Pyridine |

| Amidine | Bicyclic adduct | Pyrimidine (B1678525) |

| Alkene | Bicyclic adduct | Dihydropyridine |

Studies on Alkylation Isomerism and Dequaternization of Triazinium Salts

Alkylation of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine can occur at several positions, including the ring nitrogen atoms (N1, N2, or N4) and the exocyclic 3-amino group, leading to various isomers. The site of alkylation is influenced by the nature of the alkylating agent and the reaction conditions. Alkylation on the ring nitrogens yields quaternary triazinium salts .

Selective N1-alkylation of 1,2,4-triazines has been shown to produce triazinium salts that are exceptionally reactive. researchgate.net The positive charge on the heterocyclic ring dramatically increases its electron deficiency, making it highly activated towards both nucleophilic attack and IEDDA reactions. Studies have shown that N1-alkyl triazinium salts can be three orders of magnitude more reactive in cycloaddition reactions with strained alkynes than their parent neutral 1,2,4-triazines. researchgate.net This enhanced reactivity makes them valuable as bioorthogonal reagents.

Dequaternization is the reverse process of quaternization, involving the removal of the alkyl group from the nitrogen atom to regenerate the neutral triazine. This can typically be achieved through nucleophilic attack on the N-alkyl group, particularly if the alkyl group is susceptible to Sₙ2 displacement (e.g., methyl or benzyl). The stability and degradation pathways of such ammonium (B1175870) salts are key to their application, with dealkylation being a potential side reaction or a desired synthetic step depending on the context. nih.gov In some cases, nucleophilic addition to the ring can lead to dearomatization products instead of simple dealkylation. auburn.edu

Computational Chemistry and Theoretical Investigations of 5 4 Fluorophenyl 1,2,4 Triazin 3 Amine and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT calculations are employed to determine various molecular properties and reactivity descriptors. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are crucial for understanding how these molecules interact with biological targets. researchgate.netresearchgate.net

Theoretical studies on related heterocyclic systems, such as pyrazole (B372694) derivatives, have demonstrated the utility of DFT in optimizing molecular geometry and analyzing vibrational spectra. researchgate.net For triazine analogues, DFT calculations help in understanding the stability of different tautomeric forms and the rotational barriers around key chemical bonds. researchgate.net The HOMO-LUMO energy gap, calculated using DFT, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. researchgate.net These theoretical insights are fundamental for predicting the behavior of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine in a biological environment and for designing analogues with tailored electronic properties. at.ua

Table 1: Theoretical Descriptors from DFT Calculations for Heterocyclic Compounds Note: This table is illustrative of the types of data generated from DFT studies on related heterocyclic compounds, as specific data for the title compound is not available.

| Descriptor | Typical Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Negative values (e.g., -6 to -7 eV) | Indicates electron-donating ability |

| LUMO Energy | Negative or near-zero values (e.g., -1 to -2 eV) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4-6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2-5 Debye | Influences solubility and intermolecular interactions |

| Mulliken Charges | Varies per atom | Reveals sites susceptible to electrophilic or nucleophilic attack |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how 1,2,4-triazine derivatives, including 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, interact with the active sites of biological targets like enzymes and receptors. nih.govnih.gov

Docking studies have been instrumental in elucidating the binding modes of 1,2,4-triazine analogues with various proteins. For instance, simulations have shown that the 1,2,4-triazine core can form crucial hydrogen bonds with key amino acid residues in the target's active site. rsc.orgrsc.org In studies of 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), docking revealed hydrogen bonding between the triazine structure and residues like Gly313 and Arg283, as well as hydrophobic interactions with Leu51 and His217, which are vital for stabilizing the ligand-protein complex. rsc.org Similarly, docking of 1,2,4-triazine sulfonamides into cancer-related receptors identified hydrogen bonds involving the triazine ring nitrogen atoms and receptor residues such as LYS-725 and ARG-602. mdpi.com The phenyl and fluorophenyl groups often engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding pocket. mdpi.comnih.gov

These simulations provide a detailed, three-dimensional view of the ligand-target interactions, which is essential for understanding the mechanism of action and for guiding further structural modifications to improve binding affinity. nih.gov

Table 2: Key Interactions of 1,2,4-Triazine Analogues from Molecular Docking Studies

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| h-DAAO | Gly313, Arg283, Tyr224, Tyr228 | Hydrogen Bonding rsc.orgnih.gov |

| h-DAAO | Leu51, His217, Gln53, Leu215 | Hydrophobic Interactions rsc.orgrsc.org |

| Tubulin | Asn258 | Hydrogen Bonding nih.gov |

| Cancer Receptors (7JXH) | PHE-864, LYS-753 | π-π Stacking mdpi.com |

| Adenosine (B11128) A2A Receptor | Asn253 | Hydrogen Bonding acs.orgnih.gov |

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This approach has been successfully applied to develop potent and selective 1,2,4-triazine derivatives. acs.orgnih.gov The process often begins with a known crystal structure of the target protein, either alone or in complex with a ligand. bohrium.com

A notable example is the discovery of 1,2,4-triazine derivatives as antagonists for the adenosine A2A receptor. acs.orgnih.gov Researchers used an experimentally refined homology model of the receptor to guide the design. nih.gov After identifying an initial hit, 5,6-diphenyl-1,2,4-triazin-3-amine, the SBDD approach was used to optimize the structure. acs.org X-ray crystal structures of analogues bound to the receptor confirmed that the amino-triazine core forms critical hydrogen bonds with the side chain of asparagine 253 (Asn253). acs.orgnih.gov This structural insight allowed for the rational design of modifications to the phenyl rings to access deeper pockets within the receptor, ultimately leading to compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgbohrium.com This iterative cycle of design, synthesis, and testing, informed by structural biology and computational modeling, is the hallmark of SBDD. nih.gov

Computational Analysis of Structure-Property Relationships

Understanding the relationship between a molecule's structure and its properties, particularly its biological activity (Structure-Activity Relationship, SAR), is a cornerstone of medicinal chemistry. Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this area. nih.govnih.gov

For 1,2,4-triazine derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been conducted to correlate the 3D structural features of the molecules with their inhibitory activities. rsc.orgnih.gov These models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. rsc.org For instance, in a study on h-DAAO inhibitors, CoMSIA models revealed that bulky, electropositive substituents at certain positions on the triazine scaffold would enhance inhibitory potency. rsc.orgnih.gov Such models provide a reliable theoretical basis for the future structural optimization and design of new, more effective analogues. rsc.org These computational analyses help to rationalize the observed SAR and transform it into predictive models for designing novel compounds. nih.gov

Table 3: Example of 3D-QSAR Model Statistics for 1,2,4-Triazine Analogues Note: This table represents typical statistical parameters for CoMFA and CoMSIA models as reported in the literature for triazine derivatives.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Predictive Power |

|---|---|---|---|

| CoMFA | 0.613 | 0.966 | Good rsc.orgnih.gov |

Prediction of Selectivity and Binding Affinity Profiles

A crucial goal in drug design is to create compounds that bind tightly to their intended target (high affinity) while avoiding interactions with other proteins (high selectivity). Computational methods are instrumental in predicting these properties for new molecular designs. acs.orgbohrium.com

Molecular docking simulations provide a direct estimation of binding affinity through scoring functions, which calculate the free energy of binding. mdpi.com By comparing the docking scores of a ligand against its primary target versus a panel of off-target proteins, researchers can predict its selectivity profile. For example, 1,2,4-triazine derivatives developed as adenosine A2A antagonists were computationally and experimentally screened against other adenosine receptor subtypes to ensure selectivity. bohrium.com

Furthermore, QSAR and SBDD models contribute to this predictive power. By understanding the specific interactions and structural features that confer affinity for the target, modifications can be introduced that are sterically or electronically incompatible with the binding sites of off-target proteins. nih.govacs.org For instance, if a target has a large hydrophobic pocket, enlarging a substituent on the ligand might improve affinity; however, if a related off-target has a smaller pocket, the same modification would decrease binding, thereby improving selectivity. This predictive capability allows for the in silico screening of virtual libraries of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine analogues, prioritizing the synthesis of candidates with the most promising affinity and selectivity profiles. rsc.orgnih.gov

Mechanistic Research on Biological Activities of 5 4 Fluorophenyl 1,2,4 Triazin 3 Amine Derivatives

Anti-Cancer and Antiproliferative Mechanisms

Derivatives of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine exert their anti-cancer effects through a variety of mechanisms, ranging from the inhibition of critical cellular signaling pathways to the disruption of fundamental processes such as DNA replication and cell division. This multifaceted approach contributes to their efficacy against a range of cancer cell lines.

Kinases are pivotal enzymes in cellular signaling, and their dysregulation is a hallmark of cancer. Consequently, they are prime targets for therapeutic intervention. Derivatives of the 1,2,4-triazine (B1199460) scaffold have demonstrated the ability to inhibit several key kinases involved in cancer progression.

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is crucial for cell growth, proliferation, and survival. Certain 1,3,5-triazine (B166579) derivatives have been identified as potent inhibitors of both PI3K and mTOR. For instance, a novel 1,3,5-triazine derivative rich in morpholine (B109124) moieties, 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol, exhibited significant inhibitory activity against PI3K and mTOR with IC50 values of 3.41 nM and 8.45 nM, respectively. nih.gov This dual inhibition is a recognized strategy in cancer therapy to prevent the feedback activation of signaling pathways.

EGFR PK: The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase (PK) that, when overexpressed or mutated, can lead to uncontrolled cell growth. Several 1,3,5-triazine-based compounds have been investigated as EGFR-TK inhibitors. nih.gov For example, certain 1,3,5-triazine-based pyrazole (B372694) derivatives have shown excellent activity against EGFR, with IC50 values in the nanomolar range, comparable to the reference drug erlotinib. nih.gov

FGFR3: Fibroblast Growth Factor Receptor 3 (FGFR3) alterations are common in several cancers, including bladder cancer. nih.gov Structure-based drug design has led to the development of 1,3,5-triazine and pyrimidine (B1678525) derivatives as novel and selective FGFR3 inhibitors. medchemexpress.com One such compound, FGFR3-IN-3, is a potent pan-FGFR inhibitor with an IC50 of 4.3 nM for FGFR3. medchemexpress.com

CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can halt cancer cell proliferation. While direct evidence for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine derivatives as CDK2 inhibitors is emerging, the broader class of nitrogen-containing heterocyclic compounds is under active investigation. For example, a novel class of pyrimidin-2-amine derivatives has been identified for their ability to inhibit CDK2, among other kinases. google.com Additionally, 2-aminopurine (B61359) derivatives have been designed as selective CDK2 inhibitors for triple-negative breast cancer. frontiersin.org

| Target Kinase | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| PI3K/mTOR | 1,3,5-Triazine derivatives | A morpholine-rich derivative showed IC50 values of 3.41 nM for PI3K and 8.45 nM for mTOR. | nih.gov |

| EGFR PK | 1,3,5-Triazine-based pyrazoles | Exhibited excellent inhibitory activity with IC50 values in the nanomolar range. | nih.gov |

| FGFR3 | 1,3,5-Triazine and pyrimidine derivatives | FGFR3-IN-3 demonstrated potent inhibition with an IC50 of 4.3 nM. | medchemexpress.com |

| CDK2 | Pyrimidin-2-amine and 2-aminopurine derivatives | Novel classes of inhibitors are being developed with promising activity against CDK2. | google.comfrontiersin.org |

Alkylating agents are a class of anticancer drugs that act by adding alkyl groups to DNA, leading to DNA damage and cell death. nih.gov The most common site for alkylation is the N-7 position of guanine. ump.edu.pl Bifunctional alkylating agents can form cross-links within or between DNA strands, which is particularly cytotoxic as it prevents DNA replication. ump.edu.pl While the primary mechanism of many triazine derivatives is not DNA alkylation, some nitrogen mustards containing a 1,3,5-triazine structure have been synthesized and evaluated for their anticancer activity. semanticscholar.org The formation of DNA adducts, such as O(6)-methylguanine, is a critical cytotoxic lesion that can lead to mispairing with thymine (B56734) during DNA replication, ultimately triggering cell death. nih.gov

The efficacy of DNA damaging agents is often linked to the cell's capacity for DNA repair. Cancer cells can develop resistance by upregulating DNA repair pathways. Therefore, compounds that can modulate these repair systems are of significant interest.

MGMT: O(6)-methylguanine-DNA methyltransferase (MGMT) is a key DNA repair protein that removes alkyl groups from the O(6) position of guanine, thus protecting cells from the cytotoxic effects of alkylating agents. nih.gov The activity of MGMT is a known mechanism of resistance to drugs like temozolomide. While direct modulation of MGMT by 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine derivatives is not well-documented, the interplay between DNA damage and repair is a critical area of investigation.

Mismatch Repair (MMR): The DNA mismatch repair system corrects errors that occur during DNA replication. In the context of alkylating agent-induced damage, the MMR system can recognize the O(6)-methylguanine:thymine mispair. This recognition can trigger a futile cycle of repair attempts, leading to DNA strand breaks and apoptosis. nih.gov Therefore, the MMR status of a tumor can influence its sensitivity to certain chemotherapies.

Base Excision Repair (BER): The base excision repair pathway is responsible for repairing single-base DNA damage, including that caused by some alkylating agents. For instance, N7-methylguanine and N3-methyladenine adducts are processed by BER. nih.gov Inhibition of the BER pathway, for example through PARP inhibitors, can potentiate the cytotoxicity of certain DNA damaging agents.

The microtubule cytoskeleton is essential for cell division, making it an attractive target for anticancer drugs. mdpi.com A study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which are structurally similar to the 5-(4-fluorophenyl) derivatives, suggested that their anticancer activity may be mediated through the inhibition of tubulin polymerization. nih.gov Molecular docking studies of these compounds showed efficient binding to the combretastatin (B1194345) A-4 binding site on tubulin. nih.gov This suggests that derivatives of 5-phenyl-1,2,4-triazin-3-amine (B184799) could act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.gov Other research has also identified novel 4-amino-3-thion-1,2,4-triazole derivatives that target tubulin. sciopen.com

A desired outcome of cancer therapy is the induction of programmed cell death, or apoptosis. Several studies have shown that 1,2,4-triazine derivatives can trigger apoptosis in cancer cells. For example, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides demonstrated the ability to induce apoptosis. nih.gov The apoptotic activity was confirmed by observing DNA fragmentation, loss of mitochondrial membrane potential, and phosphatidylserine (B164497) translocation. nih.gov

The process of apoptosis is executed by a family of proteases called caspases. nih.gov The activation of these caspases is a hallmark of apoptosis. The aforementioned benzenesulfonamide (B165840) derivatives of 1,2,4-triazine were found to induce caspase activity in HCT-116, HeLa, and MCF-7 cell lines. nih.gov Another study on a thiazolo[5,4-b]quinoline derivative showed that its antineoplastic activity was mediated through the activation of effector caspases. nih.gov

| Derivative Class | Cancer Cell Lines | Apoptotic Markers | Reference |

|---|---|---|---|

| 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | HCT-116, HeLa, MCF-7 | DNA fragmentation, loss of mitochondrial membrane potential, phosphatidylserine translocation, caspase activation | nih.gov |

| Thiazolo[5,4-b]quinoline derivative | K-562 | Effector caspase activation | nih.gov |

Disruption of the normal cell cycle is a key mechanism by which many anticancer agents exert their effects. By arresting cells at specific checkpoints, these agents can prevent cell proliferation and induce cell death. A study on novel 1,3,5-triazine derivatives demonstrated that these compounds could induce cell cycle arrest in HCT-116 colon cancer cells. nih.gov Similarly, pyrazolo[4,3-e]tetrazolo[1,5-b] ump.edu.plnih.govnih.govtriazine sulfonamides were shown to cause cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cells, and an accumulation of cells in the S phase in HCT 116 cells. researchgate.net These findings suggest that the antiproliferative activity of triazine derivatives is, at least in part, due to their ability to interfere with the cell cycle machinery.

HIF Pathway Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). The HIF-1α subunit is of particular interest as a therapeutic target in cancer, as its overexpression in tumors is associated with angiogenesis, cell survival, and metastasis. While the inhibition of the HIF-1α pathway is a significant area of anticancer research, current literature does not provide specific evidence for the direct inhibitory activity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine derivatives on this pathway. General studies on other classes of compounds have shown that HIF-1α inhibition can occur through various mechanisms, including the suppression of HIF-1α protein expression and the inhibition of its transcriptional activity. However, dedicated studies on 1,2,4-triazine derivatives in this context are limited.

Anti-Microbial Mechanisms (Antifungal, Antibacterial, Antiviral, Antitubercular)

Derivatives of 1,2,4-triazine have demonstrated broad-spectrum antimicrobial activity. The mechanisms underlying these effects are diverse and target essential cellular processes in microorganisms.

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of tetrahydrofolate, a precursor required for the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This makes it an attractive target for antimicrobial agents. nih.govijpsr.com Some 1,2,4-triazine derivatives have been investigated as DHFR inhibitors. For instance, the antiepileptic drug lamotrigine (B1674446), which features a 1,2,4-triazine-3,5-diamine (B12097) structure, has been shown to inhibit E. coli DHFR. ijpsr.com While this indicates the potential of the 1,2,4-triazine scaffold to target DHFR, specific studies detailing the DHFR inhibitory activity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine derivatives against a range of microbial pathogens are needed to fully elucidate this mechanism.

The antifungal activity of triazole and triazine derivatives is well-documented. A primary mechanism of action for many azole-based antifungals is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov Specifically, these compounds often target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netfrontiersin.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. researchgate.netfrontiersin.org

Recent in-silico studies have explored the potential of 1,2,4-triazine derivatives to act as inhibitors of Candida albicans lanosterol 14α-demethylase (CYP51). researchgate.netfrontiersin.org These computational models suggest that 1,2,4-triazine derivatives can bind effectively to the active site of CYP51, indicating a high potential for antifungal activity through this mechanism. researchgate.netfrontiersin.org

| Mechanism | Target Enzyme/Process | Effect on Fungal Cell | Supporting Evidence |

|---|---|---|---|

| Enzyme Inhibition | Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, leading to disrupted cell membrane integrity. | In-silico docking studies showing strong binding affinity of 1,2,4-triazine derivatives to the active site of CYP51. researchgate.netfrontiersin.org |

Anti-Inflammatory Mechanisms (e.g., p38 MAPK pathway inhibition, COX inhibition)

Inflammation is a complex biological response involving various enzymes and signaling pathways. Derivatives of 1,2,4-triazine have been shown to possess significant anti-inflammatory properties through the modulation of key inflammatory mediators. researchgate.net

One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. researchgate.nettandfonline.com Some 1,2,4-triazine derivatives have demonstrated inhibitory activity against both COX-1 and COX-2, with a number of compounds showing promising selectivity for COX-2. researchgate.nettandfonline.comnih.govnih.gov Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. tandfonline.com

Another important pathway in inflammation is the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and interleukins. nih.gov Studies on 1,2,4-triazole-based compounds have shown potent inhibition of p38α MAP kinase, suggesting that 1,2,4-triazine derivatives may also exert their anti-inflammatory effects through this mechanism. nih.gov The inhibition of the p38 MAPK pathway can effectively reduce the inflammatory response. nih.gov

| Mechanism | Target | Key Findings | References |

|---|---|---|---|

| COX Inhibition | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Some derivatives show potent and selective inhibition of COX-2, which is associated with a favorable side-effect profile. | researchgate.nettandfonline.comnih.govnih.gov |

| p38 MAPK Pathway Inhibition | p38α MAP Kinase | Inhibition of this kinase can suppress the production of pro-inflammatory cytokines. | nih.gov |

Antithrombotic and Antiplatelet Mechanisms (e.g., Nitric Oxide-dependent pathway activation)

Thrombotic events, characterized by the formation of blood clots, are a major cause of cardiovascular diseases. Antiplatelet agents play a crucial role in the prevention and treatment of these conditions. Certain 1,2,4-triazine derivatives have been identified as having potent antiplatelet activity. nih.gov The primary mechanism for this action appears to be the inhibition of cyclooxygenase (CO), which in turn prevents the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation. nih.gov

One study highlighted a 1,2,4-triazine derivative that exhibited potent in vitro and ex vivo antiplatelet activity through CO inhibition, with a potency greater than that of aspirin. nih.gov Notably, this compound did not show the gastrointestinal side effects commonly associated with aspirin, making it a promising candidate for further development. nih.gov While the nitric oxide (NO)-dependent pathway is a known mechanism for other antithrombotic agents, its specific involvement in the activity of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine derivatives has not been extensively reported in the available literature.

Neuropharmacological Mechanisms

The central nervous system (CNS) is a target for a variety of therapeutic agents, and compounds with a 1,2,4-triazine core have shown potential in the realm of neuropharmacology. ijpsr.info Research has indicated that certain 5,6-diaryl-1,2,4-triazine derivatives possess neuroprotective properties. researchgate.net

In one study, these derivatives were evaluated for their ability to protect against hydrogen peroxide (H2O2) and β-amyloid-induced neurotoxicity in cell-based models of oxidative stress and Alzheimer's disease, respectively. researchgate.net The results demonstrated that some of these compounds could significantly enhance cell viability and improve neurite outgrowth, suggesting a potential therapeutic application in neurodegenerative disorders. researchgate.net

Furthermore, other 1,2,4-triazine derivatives have been identified as potent and selective antagonists of the adenosine (B11128) A2A receptor. acs.org This receptor is a key target in the treatment of Parkinson's disease, and its antagonism is believed to have beneficial effects on motor symptoms. The discovery of orally bioavailable 1,2,4-triazine derivatives with in vivo efficacy in preclinical models of Parkinson's disease highlights another important facet of their neuropharmacological potential. acs.org

Adenosine A2A Receptor Antagonism

Derivatives of 1,2,4-triazine have been identified as potent and selective antagonists of the adenosine A2A receptor, a G protein-coupled receptor that has emerged as a significant non-dopaminergic target for the treatment of Parkinson's disease. The core structure of 5-phenyl-1,2,4-triazin-3-amine and its analogs, including the 4-fluorophenyl variant, serves as a key building block in the development of these antagonists.

Research has shown that the 1,2,4-triazine scaffold can effectively mimic the adenine (B156593) ring of the natural ligand, adenosine, while sitting deep within the receptor's orthosteric binding pocket. The amino-triazine core is crucial for binding, typically forming two critical hydrogen bond interactions with the side chain of asparagine residue Asn253. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and selectivity of these compounds. By starting with parent compounds like 5,6-diphenyl-1,2,4-triazine-3-amine, researchers have systematically modified the phenyl rings at the 5- and 6-positions of the triazine core.

The introduction of a 4-fluorophenyl group at the 5-position is a common strategy in medicinal chemistry to enhance binding affinity and improve metabolic stability. Further modifications, such as the Suzuki cross-coupling of various aryl and heteroaryl groups at the 6-position, have led to the discovery of highly potent and selective A2A antagonists. X-ray crystallography studies of these derivatives bound to the A2A receptor have confirmed their binding mode, showing the aminotriazine (B8590112) core interacting with Asn253 and the substituted aryl rings occupying distinct pockets within the binding site.

| Compound | Modifications to 1,2,4-Triazine Core | Binding Affinity (pKi) for Adenosine A2A Receptor |

|---|---|---|

| Parent Compound | 5,6-diphenyl-1,2,4-triazin-3-amine | 6.93 |

| Derivative A | 5-(4-fluorophenyl)-6-(pyridin-4-yl)-1,2,4-triazin-3-amine | 7.80 |

| Derivative B | 5-phenyl-6-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)-1,2,4-triazin-3-amine | 8.89 |

| Derivative C | 5-(3,5-difluorophenyl)-6-(2-methyl-6-(trifluoromethyl)pyridin-4-yl)-1,2,4-triazin-3-amine | 9.10 |

Wnt/β-catenin Signaling Pathway Activation

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases. Research into the effects of triazine derivatives on this pathway has yielded intriguing results, although a direct mechanistic link specifically for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine derivatives is not yet firmly established in the scientific literature.

However, studies on other novel triazine derivatives have demonstrated a positive involvement in the activation of the Wnt/β-catenin pathway. For instance, in research related to neurodegenerative diseases, certain triazine compounds (designated TRZ-15 and TRZ-20) were found to provide neuroprotection in rodent models of Alzheimer's disease by activating this specific signaling cascade. nih.gov Immunoblot and immunofluorescence data from these studies showed that treatment with these triazine derivatives led to a significant improvement in the ratio of pGSK3/GSK3 and an increase in β-catenin levels. nih.gov The activation of the Wnt/β-catenin pathway by these compounds suggests a potential therapeutic approach for conditions involving the dysregulation of this signaling. nih.gov

While these findings are promising for the broader class of triazine compounds, further research is required to determine if 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine and its direct derivatives share this ability to activate the Wnt/β-catenin signaling pathway and to elucidate the specific molecular interactions that would be involved.

Sodium-Channel Blocking (as observed with lamotrigine, a 1,2,4-triazine derivative)

The 1,2,4-triazine core is also present in established therapeutic agents that act on different targets. Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic drug and mood stabilizer whose primary mechanism of action involves the blockade of voltage-gated sodium channels. Although its structure differs from 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine, its activity provides a key example of the potential for 1,2,4-triazine derivatives to modulate ion channels.

The mechanism of lamotrigine is complex but centers on its ability to stabilize neuronal membranes. It achieves this by selectively binding to and inhibiting voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. Lamotrigine exhibits a state-dependent and use-dependent blockade, meaning it preferentially binds to sodium channels that are in an inactivated state, which are more prevalent during the rapid, repetitive neuronal firing characteristic of seizures. By binding to the inactive state, lamotrigine slows the recovery of the channels to the resting state, thereby reducing the neuron's ability to fire subsequent action potentials.

This action results in the inhibition of the release of excitatory neurotransmitters, most notably glutamate (B1630785) and aspartate. The excessive release of these neurotransmitters is a key factor in the pathophysiology of epilepsy and mood disorders. By dampening this excitatory neurotransmission, lamotrigine effectively reduces neuronal hyperexcitability without causing significant sedation or cognitive impairment, which can be a drawback of other anticonvulsants.

| Compound | Mechanism of Action | Primary Molecular Target | Effect |

|---|---|---|---|

| Lamotrigine | State- and use-dependent blockade | Voltage-gated sodium channels (inactive state) | Inhibition of repetitive neuronal firing |

| Reduced release of glutamate and aspartate |

Structure Activity Relationship Sar Studies and Rational Design of 5 4 Fluorophenyl 1,2,4 Triazin 3 Amine Analogues

Systematic Exploration of Fluorine Position and Substitution Effects on Biological Activity

The position and substitution of the fluorine atom on the phenyl ring of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine analogues have a marked influence on their biological activity. The strategic placement of fluorine can significantly alter the compound's potency, metabolic stability, and target-binding affinity. psychoactif.orgnih.gov

Research has shown that fluorine substitution can impact the molecule's electronic properties, conformation, and membrane permeability. psychoactif.org For instance, the replacement of a hydrogen atom with fluorine can enhance the potency of a compound. nih.gov In the context of triazine derivatives, studies have highlighted the importance of 3- and 4-fluorophenylamino moieties for their anti-inflammatory and anticancer activities. mdpi.com

In a series of 1,3,5-triazine (B166579) derivatives, the presence of a fluorine atom at the C-5 position of an indole (B1671886) ring did not significantly increase metabolic stability. However, a fluorine atom on a different aromatic ring within the same molecule was found to enhance stability. nih.govmdpi.com Furthermore, the position of the fluorine substituent on a phenyl ring (ortho, meta, or para) can drastically affect the biological activity, with the para position often showing the highest activity. mdpi.com

The following table summarizes the effect of fluorine substitution on the activity of certain triazine analogues:

| Compound Series | Fluorine Position/Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| 1,3,5-Triazine Derivatives | C-5 of indole ring | No significant effect on metabolic stability | nih.govmdpi.com |

| 1,3,5-Triazine Derivatives | para-position on phenyl ring | Highest activity compared to ortho and meta | mdpi.com |

| 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine | 3- and 4-fluorophenylamino moiety | Important for anti-inflammatory and anticancer activity | mdpi.com |

Investigation of Substituents on the 1,2,4-Triazine (B1199460) Ring (e.g., amine, aryl)

The 3-amino group is often a critical feature for the biological activity of 1,2,4-triazine derivatives. nih.gov The introduction of various substituents to this amino group can modulate the compound's activity. For example, in a study of 2-aminophenyl moiety derivatives, electron-donating groups on the amino group increased antibacterial activity, while electron-withdrawing groups reduced it. researchgate.net

The aryl group at the 5-position of the triazine ring also plays a significant role in determining the biological activity. Different aryl substituents can occupy distinct pockets in the binding site of the target protein. nih.gov For instance, in a series of 1,2,4-triazine G-protein-coupled receptor 84 (GPR84) antagonists, the 5- and 6-aryl substituents were found to bind in different pockets. nih.gov

The following table provides examples of how different substituents on the 1,2,4-triazine ring affect biological activity:

| Position on Triazine Ring | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| 3-amino | Electron-donating groups | Increased antibacterial activity | researchgate.net |

| 3-amino | Electron-withdrawing groups | Reduced antibacterial activity | researchgate.net |

| 5-aryl | Anisole groups | Activity dependent on binding pocket | nih.gov |

| 5-aryl | Phenyl groups | Activity dependent on binding pocket | nih.gov |

Influence of Remote Moieties on Biological Efficacy and Selectivity

In the development of 1,3,5-triazine derivatives as 5-HT7 receptor ligands, substituents on an aromatic ring attached to an aminoethyl chain were investigated. It was found that substituents such as ortho-OMe and 2,3-Cl2 reduced receptor affinity. nih.gov This highlights that even distant modifications can significantly alter the binding characteristics of the molecule.

Further studies on this series of compounds revealed that the nature and position of substituents on a remote phenyl ring had a clear structure-activity relationship. For instance, ligands with a substituent in the para position generally exhibited the highest activity, followed by meta and then ortho. The order of activity for the substituents was fluorine > chlorine > methoxy (B1213986). mdpi.com

This demonstrates that careful selection and placement of remote moieties are crucial for optimizing the biological profile of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine analogues, allowing for the enhancement of desired activities and the reduction of off-target effects.

Ligand Efficiency and Pharmacophore Modeling in 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine Analogues

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy per atom of a ligand to its target. It is a valuable tool for optimizing lead compounds, as it helps in identifying small, efficient fragments that can be developed into more potent drugs. In the context of 1,2,4-triazine derivatives, LE has been used to guide the optimization process. For example, the parent compound in a series of adenosine (B11128) A2A receptor antagonists was identified as a ligand-efficient molecule, which served as a starting point for further development. acs.orgnih.gov

Pharmacophore modeling is another essential tool in rational drug design. It involves identifying the key structural features of a molecule that are responsible for its biological activity. This "pharmacophore" can then be used to design new molecules with improved properties. For 1,2,4-triazine analogues, pharmacophore models have been developed to understand their interaction with various biological targets. These models can help in predicting the binding modes of new analogues and in designing molecules with enhanced affinity and selectivity.

The combination of ligand efficiency calculations and pharmacophore modeling provides a powerful strategy for the design and optimization of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine analogues, enabling the development of more effective and targeted therapeutic agents.

Development of Lead Molecules and Optimization Strategies within the 1,2,4-Triazine Series

The development of lead molecules from the 1,2,4-triazine series involves a systematic process of design, synthesis, and biological evaluation. The initial "hit" molecules, often identified through screening, are subjected to lead optimization to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

A common optimization strategy involves the modification of various parts of the 1,2,4-triazine scaffold. For instance, in the development of adenosine A2A receptor antagonists, the initial focus was on the simple substitution of the A and B rings of the parent compound. acs.orgnih.gov This was followed by more complex modifications based on an improved understanding of the binding mode, which was aided by X-ray crystallography. acs.orgnih.gov

Another key strategy is the use of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. This can lead to improved biological activity, reduced toxicity, or better pharmacokinetic properties. nih.gov For example, the introduction of halogen and methoxy substitutions has been shown to increase the potency of some 1,2,4-triazine derivatives. researchgate.net

Applications of Fluorinated 1,2,4 Triazine Derivatives Beyond Traditional Medicinal Chemistry

Agrochemical Research

The structural features of 1,2,4-triazine (B1199460) derivatives make them attractive candidates for the development of new agrochemicals. The incorporation of a fluorophenyl group can enhance the efficacy and selectivity of these compounds.

Development as Herbicides, Insecticides, and Fungicides

Triazine-based compounds have a well-established history as herbicides. While specific herbicidal activity data for 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is not extensively documented in publicly available literature, the broader class of 4-amino-1,2,4-triazin-5-one compounds has been a subject of interest for herbicidal applications. The structural similarity suggests that fluorinated aminotriazines could exhibit herbicidal properties, potentially through the inhibition of photosynthesis, a common mode of action for triazine herbicides.

In the realm of fungicides, derivatives of 1,2,4-triazole (B32235), a related azole heterocycle, are known for their potent antifungal activity. Research into novel benzo researchgate.netresearchgate.netimidazo[1,2-d] researchgate.netnih.govnih.govtriazine derivatives has shown that these compounds exhibit significant fungicidal activities against various plant pathogenic fungi nih.gov. The presence of a fluorinated phenyl ring in the 1,2,4-triazine structure could modulate this activity, offering a potential avenue for the development of new agricultural fungicides.

The insecticidal potential of fluorinated 1,2,4-triazine derivatives is an area that warrants further investigation. While some s-triazine compounds have been explored for their insecticidal properties, specific data on 1,2,4-triazine analogs is less common.

Table 1: Potential Agrochemical Applications of Fluorinated 1,2,4-Triazine Derivatives

| Agrochemical Class | Target Organism/Weed | Potential Mode of Action |

| Herbicides | Broadleaf and grassy weeds | Inhibition of Photosystem II |

| Fungicides | Plant pathogenic fungi | Disruption of cell membrane integrity |

| Insecticides | Various insect pests | To be determined |

Environmental Fate and Interaction Studies of Triazine-Based Agrochemicals

The environmental persistence and fate of agrochemicals are critical considerations for their development and use. Triazine herbicides, as a class, are known for their persistence in soil and the potential for leaching into groundwater, which can lead to contamination of drinking water sources nih.gov. The presence of a carbon-fluorine bond, one of the strongest single bonds in organic chemistry, can further increase the persistence of these molecules in the environment nih.gov.

Fluorinated organic compounds, including some pesticides, can be highly resistant to degradation, leading to their accumulation in the environment scispace.com. The environmental fate of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine would be influenced by factors such as soil type, pH, microbial activity, and sunlight exposure. Studies on the biodegradation of s-triazines have identified certain microorganisms capable of breaking down the triazine ring. However, the introduction of fluorine can significantly alter the metabolic pathways and degradation rates. Further research is needed to understand the specific environmental impact and degradation profile of fluorinated 1,2,4-triazine derivatives.

Material Science Applications

The unique electronic and photophysical properties of fluorinated aromatic systems have led to their exploration in various material science applications.

Development of Fluorescent Organic Compounds